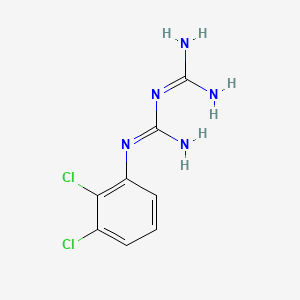

N-(2,3-dichlorophenyl)imidodicarbonimidic diamide

CAS No.: 143413-10-9

Cat. No.: VC7718284

Molecular Formula: C8H9Cl2N5

Molecular Weight: 246.1

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 143413-10-9 |

|---|---|

| Molecular Formula | C8H9Cl2N5 |

| Molecular Weight | 246.1 |

| IUPAC Name | 1-(diaminomethylidene)-2-(2,3-dichlorophenyl)guanidine |

| Standard InChI | InChI=1S/C8H9Cl2N5/c9-4-2-1-3-5(6(4)10)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |

| Standard InChI Key | VBICEVQOHHQRLY-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N=C(N)N |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Synonyms

N-(2,3-Dichlorophenyl)imidodicarbonimidic diamide is the IUPAC-approved name for this compound, reflecting its substitution pattern and functional groups . Alternative designations include 1-(diaminomethylidene)-2-(2,3-dichlorophenyl)guanidine and 1-carbamimidamido-N-(2,3-dichlorophenyl)methanimidamide, which emphasize its guanidine-like architecture . Commercial suppliers frequently use abbreviated identifiers such as CHEMBL185802 or MFCD00276882 to catalog the compound .

Molecular Formula and Structural Classification

The molecular formula C₈H₉Cl₂N₅ confirms the presence of two chlorine atoms, five nitrogen atoms, and an aromatic system. Classified as a substituted biguanide derivative, the compound features a central imidodicarbonimidic core (N–C(=N)–N–C(=N)–N) linked to a 2,3-dichlorophenyl group . This arrangement places it within a broader family of chlorinated aryl guanidines, which are studied for their potential bioactivity and synthetic utility .

Table 1: Key Identifiers of N-(2,3-Dichlorophenyl)imidodicarbonimidic Diamide

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 143413-10-9 | |

| PubChem CID | 2730227 | |

| Molecular Weight | 246.09 g/mol | |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N=C(N)N | |

| InChIKey | VBICEVQOHHQRLY-UHFFFAOYSA-N |

Structural and Electronic Characteristics

2D and 3D Conformational Analysis

The compound’s 2D structure, represented by the SMILES string C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N=C(N)N, reveals a planar phenyl ring with chlorine atoms at positions 2 and 3. The imidodicarbonimidic chain extends from the nitrogen at position 1, forming a conjugated system that enhances electronic delocalization . Density functional theory (DFT) simulations predict a non-planar geometry for the guanidine moiety, with dihedral angles of approximately 120° between the phenyl ring and the nitrogen-rich side chain .

Synthesis and Industrial Production

Synthetic Pathways

Although detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a multi-step route starting from 2,3-dichloroaniline. A plausible pathway involves:

-

Amination: Reaction of 2,3-dichloroaniline with cyanogen bromide to form a cyanoguanidine intermediate.

-

Condensation: Treatment with ammonium thiocyanate under acidic conditions to install the imidodicarbonimidic group .

Yield optimization remains challenging due to steric hindrance from the dichlorophenyl group and competing side reactions .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits moderate thermal stability, with a boiling point of 476.4±55.0 °C at atmospheric pressure and a flash point of 241.9±31.5 °C . Melting point data are unreported, suggesting decomposition before melting under standard conditions .

Solubility and Partitioning

Polarity metrics, including a calculated logP (octanol-water partition coefficient) of 2.8±0.3, indicate limited water solubility (<1 mg/mL at 25°C) and preferential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) .

Table 2: Key Physicochemical Parameters

| Parameter | Value | Method/Source |

|---|---|---|

| Density | 1.6±0.1 g/cm³ | Computational |

| Vapor Pressure (25°C) | 0.0±1.2 mmHg | Estimated |

| Polarizability | 23.0±0.5 ×10⁻²⁴ cm³ | DFT Calculation |

Applications in Scientific Research

Role as a Synthetic Intermediate

The compound’s dichlorophenyl and guanidine groups make it a versatile precursor for pharmaceuticals and agrochemicals. For example, it may serve as a building block for antimalarial agents analogous to chlorproguanil (PubChem CID 9571037), though structural differences limit direct bioequivalence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume